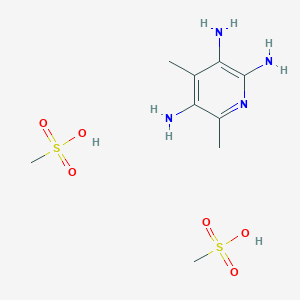
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid is a chemical compound that combines the properties of an aromatic amine and a sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyridine-2,3,5-triamine involves the introduction of amino groups into the pyridine ring. This can be achieved through nitration followed by reduction or through direct amination using suitable reagents. Methanesulfonic acid can be introduced by sulfonation of the pyridine ring or by reacting the amine with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid, hydrogen gas, and methanesulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, methanesulfonyl chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the methanesulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the amino groups and methanesulfonic acid group, making it less reactive.
4-Dimethylaminopyridine: Contains a dimethylamino group instead of multiple amino groups, leading to different reactivity and applications.
Methanesulfonic acid: A simple sulfonic acid without the pyridine ring, used primarily as a strong acid in various chemical reactions.
Uniqueness
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid is unique due to the presence of multiple amino groups and a methanesulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63086-52-2 |
|---|---|
Molecular Formula |
C9H20N4O6S2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4,6-dimethylpyridine-2,3,5-triamine;methanesulfonic acid |
InChI |
InChI=1S/C7H12N4.2CH4O3S/c1-3-5(8)4(2)11-7(10)6(3)9;2*1-5(2,3)4/h8-9H2,1-2H3,(H2,10,11);2*1H3,(H,2,3,4) |
InChI Key |
BOJBHYLMXQGYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N)N)C)N.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


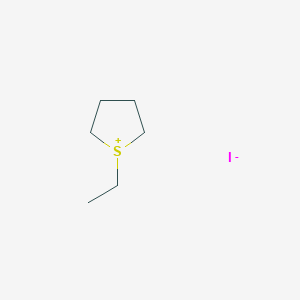

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
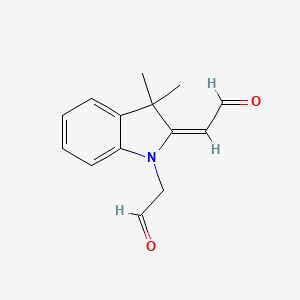
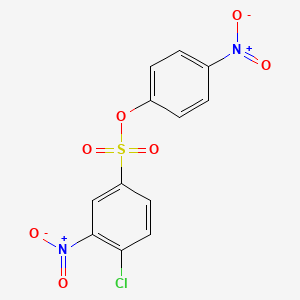
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)



![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
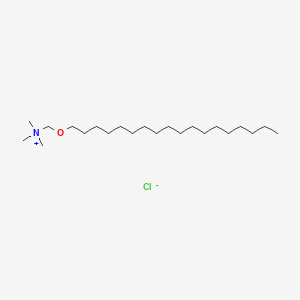
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
